

Commercial Suppliers and Technical Guide for 4-Fluorophenyl Isothiocyanate

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Compound of Interest

Compound Name: 4-Fluorophenyl isothiocyanate

Cat. No.: B075342

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluorophenyl isothiocyanate**, a key reagent in synthetic chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, and applications, with a focus on experimental protocols and relevant biological pathways.

Commercial Availability and Physicochemical Properties

4-Fluorophenyl isothiocyanate (CAS No. 1544-68-9) is readily available from a variety of commercial chemical suppliers. It is typically sold as a white to light yellow crystalline solid with a purity of 98% or higher. Proper storage in a cool, dry, and well-ventilated area is essential to maintain its stability.

Below is a summary of key quantitative data for **4-Fluorophenyl isothiocyanate**, compiled from various suppliers.

Property	Value	Reference Suppliers
CAS Number	1544-68-9	Sigma-Aldrich, Santa Cruz Biotechnology, TCI
Molecular Formula	C ₇ H ₄ FNS	Sigma-Aldrich, Santa Cruz Biotechnology
Molecular Weight	153.18 g/mol	Sigma-Aldrich, Santa Cruz Biotechnology[1]
Purity	≥98%	Sigma-Aldrich, ChemicalBook[2]
Melting Point	24-26 °C	Sigma-Aldrich, ChemicalBook[2]
Boiling Point	228 °C	Sigma-Aldrich, ChemicalBook[2]
Appearance	White to light yellow crystalline solid	Santa Cruz Biotechnology, TCI
Storage Temperature	2-8 °C	Sigma-Aldrich
Flash Point	89 °C (192.2 °F) - closed cup	Sigma-Aldrich, TCI
Hazard Classifications	Skin Corr. 1B; Skin Sens. 1; Resp. Sens. 1	Sigma-Aldrich, TCI

Applications in Research and Development

4-Fluorophenyl isothiocyanate is a versatile building block, primarily utilized in the synthesis of thiourea derivatives. These derivatives have shown a wide range of biological activities and are of significant interest in drug discovery and development.[3] Additionally, this compound and its derivatives are used as probes for studying biological targets such as the dopamine transporter (DAT).

Experimental Protocols

General Synthesis of Thiourea Derivatives

The reaction of **4-Fluorophenyl isothiocyanate** with a primary or secondary amine is a common method for the synthesis of N,N'-disubstituted thiourea derivatives.[3]

Materials:

- **4-Fluorophenyl isothiocyanate**
- Primary or secondary amine of interest
- Anhydrous solvent (e.g., dichloromethane, ethanol, acetone)
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.
- To this solution, add **4-Fluorophenyl isothiocyanate** (1.0 equivalent) portion-wise at room temperature.
- Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]
- Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: General workflow for the synthesis of thiourea derivatives.

Dopamine Transporter (DAT) Binding Assay

Derivatives of **4-Fluorophenyl isothiocyanate** are used to synthesize ligands for the dopamine transporter (DAT). A common method to assess the binding affinity of these compounds is a competitive radioligand binding assay.[5][6]

Materials:

- Cell membranes expressing the human dopamine transporter (hDAT)
- Radioligand (e.g., [³H]WIN 35,428)
- Test compound (synthesized from **4-Fluorophenyl isothiocyanate**)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
- Non-specific binding control (e.g., 10 µM cocaine or unlabeled WIN 35,428)
- 96-well plates
- Scintillation counter and cocktail

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
- Add the radioligand to each well at a concentration close to its Kd.
- Add the hDAT-expressing cell membranes to initiate the binding reaction.
- Incubate the plate, typically for 1-2 hours at 4°C or room temperature.[6]
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
- Measure the radioactivity of the filters using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value of the test compound.

Caption: Workflow for a competitive radioligand binding assay for DAT.

Biological Activity and Signaling Pathways of Isothiocyanates

While specific studies on the direct interaction of **4-Fluorophenyl isothiocyanate** with cellular signaling pathways are limited, the broader class of isothiocyanates is well-documented to exert anticancer effects through the modulation of various signaling cascades.^[7] It is plausible that **4-Fluorophenyl isothiocyanate** and its derivatives may exhibit similar activities.

Key pathways influenced by isothiocyanates include:

- MAPK (Mitogen-Activated Protein Kinase) Pathway: Isothiocyanates can activate MAPK signaling, including ERK1/2, JNK, and p38, which can lead to cell cycle arrest and apoptosis in cancer cells.^{[8][9]}
- PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pro-survival pathway is often inhibited by isothiocyanates.^{[10][11]} Inhibition of PI3K/Akt can suppress tumor growth and induce apoptosis.

Caption: Generalized signaling pathways modulated by isothiocyanates.

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